molecular formula C8H7ClO3S B047696 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride CAS No. 115010-11-2

2,3-Dihydro-1-benzofuran-5-sulfonyl chloride

Cat. No. B047696
Key on ui cas rn: 115010-11-2
M. Wt: 218.66 g/mol
InChI Key: RVWYPBARHGPULM-UHFFFAOYSA-N
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Patent
US07981929B2

Procedure details

3.56 g (29.6 mmol) 2,3-dihydrobenzofuran was added to a slurry of 5.44 g (35.5 mmol) sulfur trioxide-N,N-dimethylformamide complex in 12 mL 1,2-dichloroethane under argon. The reaction was heated to 85° C. for 1 hour and then cooled to room temperature. Thionyl chloride (2.6 mL, 35.5 mmol, 1.2 eq) was added dropwise and the reaction was slowly heated over the course of one hour, by which time it had reached 75° C. The mixture was allowed to cool to room temperature and 100 mL of methylene chloride and 100 mL water were added. The organic extract was separated, dried over magnesium sulfate filtered and evaporated to afford 6.56 g (100%) of 2,3-dihydrobenzofuran-5-sulfonyl chloride as a tan oil. (TLC Rf chloroform/hexanes=1/1)
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][CH2:2]1.[S:10]([Cl:13])(Cl)=[O:11].C(Cl)Cl.[OH2:17]>ClCCCl>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([S:10]([Cl:13])(=[O:11])=[O:17])=[CH:9][C:4]=2[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
3.56 g
Type
reactant
Smiles
O1CCC2=C1C=CC=C2
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was slowly heated over the course of one hour, by which time it
Duration
1 h
CUSTOM
Type
CUSTOM
Details
had reached 75° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
O1CCC2=C1C=CC(=C2)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.56 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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